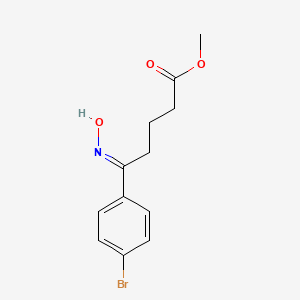
(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate
Vue d'ensemble
Description
(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate, also known as MBHIP, is an organic compound that is used in a variety of scientific research applications. MBHIP is a useful compound due to its high solubility in water and its relatively low toxicity. This compound has been studied extensively and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Liquid Crystal Research
The compound "(E)-Methyl 5-(4-bromophenyl)-5-(hydroxyimino)pentanoate" does not directly appear in the literature I reviewed. However, research on structurally related compounds, such as methylene-linked liquid crystal dimers, reveals insights into the transitional properties of materials that could be structurally or functionally similar to the compound . These dimers exhibit unique mesophases, including a normal nematic phase and a twist-bend nematic phase, attributed to their bent molecular geometry. This property is crucial for developing advanced liquid crystal displays (LCDs) and other optical technologies, highlighting the importance of understanding the structural and physical properties of compounds like "this compound" (Henderson & Imrie, 2011).
DNA Interaction and Potential Therapeutic Uses
Compounds with specific interactions with DNA, such as Hoechst 33258 and its analogues, offer insights into how "this compound" might interact with biological macromolecules. The understanding of how these compounds bind to the minor groove of double-stranded DNA is fundamental in designing diagnostic tools and treatments for various diseases, including cancer. These interactions provide a framework for investigating the potential biomedical applications of "this compound" in areas such as targeted drug delivery systems and molecular probes for DNA analysis (Issar & Kakkar, 2013).
Environmental and Toxicological Considerations
Research on the environmental persistence and toxicological impact of brominated compounds, such as novel brominated flame retardants, provides a context for evaluating the environmental behavior and safety profile of "this compound". These studies underscore the importance of understanding the degradation pathways, bioaccumulation potential, and ecological risks associated with the use of brominated organic compounds. Insights from these studies can guide the safe handling, disposal, and regulatory oversight of compounds like "this compound", ensuring their use does not pose significant risks to environmental health (Zuiderveen, Slootweg, & de Boer, 2020).
Propriétés
IUPAC Name |
methyl (5E)-5-(4-bromophenyl)-5-hydroxyiminopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-17-12(15)4-2-3-11(14-16)9-5-7-10(13)8-6-9/h5-8,16H,2-4H2,1H3/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHBOZLIIUCWMP-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=NO)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC/C(=N\O)/C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




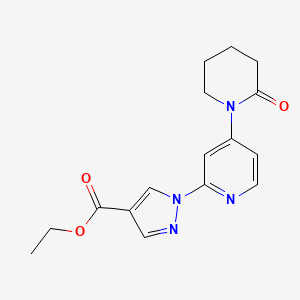
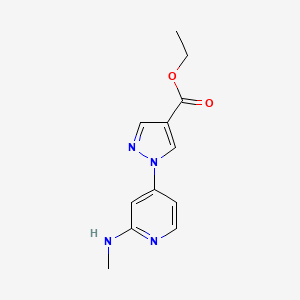
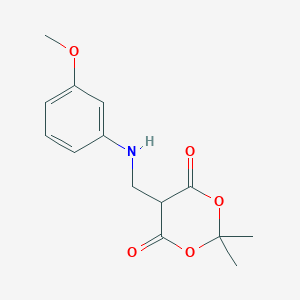


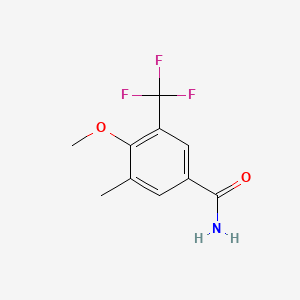



![3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1405345.png)


